D-Hydantoinase Substrate Specificity: 5-Methylhydantoin vs. DL-Benzylhydantoin
Agrobacterium tumefaciens strain 47C expresses an inducible D-hydantoinase that exhibits pronounced substrate discrimination among hydantoin derivatives. Under identical assay conditions (pH 10, 70°C), the enzyme displays high catalytic activity toward DL-5-methylhydantoin while showing low activity toward DL-benzylhydantoin . This differential activity is functionally significant: high conversion of DL-5-methylhydantoin yields optically pure N-carbamyl D-amino acids, whereas DL-benzylhydantoin is poorly processed, rendering it unsuitable for this established biocatalytic route.
| Evidence Dimension | D-hydantoinase catalytic activity (relative) |
|---|---|
| Target Compound Data | High activity (quantified as efficient conversion to N-carbamyl D-amino acids) |
| Comparator Or Baseline | DL-Benzylhydantoin: Low activity (inefficient conversion) |
| Quantified Difference | Qualitative: High vs. Low activity; quantitative kinetic parameters not reported in source |
| Conditions | Agrobacterium tumefaciens D-hydantoinase, pH 10, 70°C |
Why This Matters
Users requiring enzymatic resolution of racemic hydantoins for chiral amino acid production must select 5-methylhydantoin over benzyl-substituted analogs to achieve acceptable conversion efficiency.
